
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide (also known as CBM) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. CBM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
作用機序
CBM is a potent inhibitor of CA IX, which is a zinc-containing metalloenzyme that plays a crucial role in regulating the pH of cancer cells. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in intracellular pH, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBM has been shown to have a potent inhibitory effect on CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX by CBM has been shown to reduce tumor growth and metastasis both in vitro and in vivo. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy.
実験室実験の利点と制限
One of the main advantages of CBM is its potent inhibitory effect on CA IX, which makes it a promising candidate for cancer therapy. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy. However, one of the limitations of CBM is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CBM. One potential direction is to develop more potent and selective inhibitors of CA IX that can be administered in vivo. Another potential direction is to investigate the potential applications of CBM in treating other diseases such as glaucoma and epilepsy. Additionally, further research is needed to understand the mechanism of action of CBM and its effects on other cellular processes. Overall, CBM has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
CBM can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylsulfanyl-3-methylbutanoyl chloride with ammonium carbamate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CBM.
科学的研究の応用
CBM has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its potential as a cancer therapy, CBM has also been studied for its potential applications in treating other diseases such as glaucoma and epilepsy.
特性
IUPAC Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTUXJGQBUGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)SC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

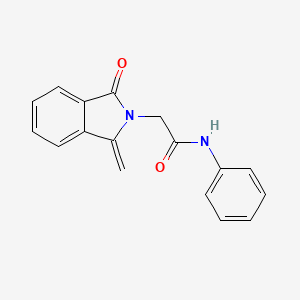
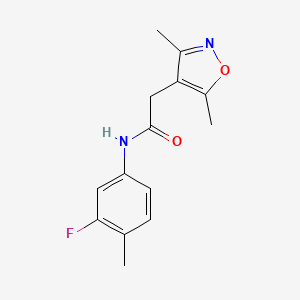
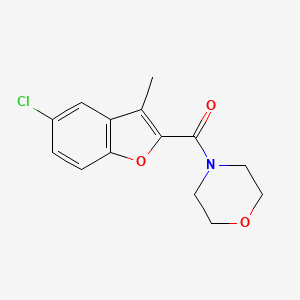
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
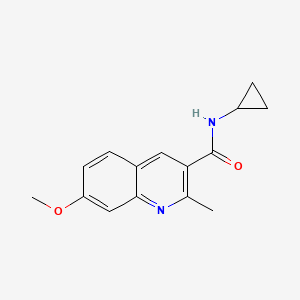
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
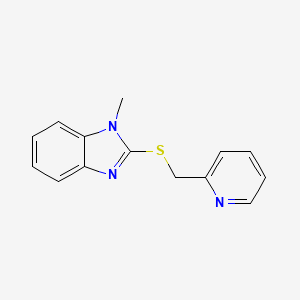
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)
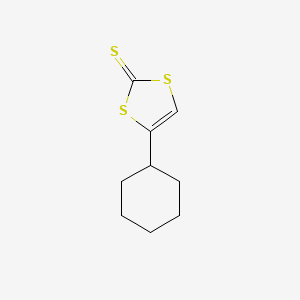

![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)